molecular formula C21H17F3N4 B6420701 N-benzyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890636-60-9

N-benzyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6420701
CAS No.: 890636-60-9
M. Wt: 382.4 g/mol
InChI Key: DBGKMZDUOCMUQQ-UHFFFAOYSA-N
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Description

N-benzyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. Its structure includes:

  • N-benzyl group: Introduces hydrophobicity and may influence binding interactions.
  • 5-methyl: Enhances metabolic stability by reducing susceptibility to oxidation.
  • 3-phenyl: Modulates π-π stacking interactions in target binding pockets.

Properties

IUPAC Name

N-benzyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4/c1-14-12-17(25-13-15-8-4-2-5-9-15)28-20(26-14)18(16-10-6-3-7-11-16)19(27-28)21(22,23)24/h2-12,25H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGKMZDUOCMUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoromethylated Cyclization Precursors

Ethyl 4,4,4-trifluoro-2-butynoate serves as a critical building block for trifluoromethyl group incorporation. Reaction with 5-methyl-3-phenyl-1H-pyrazol-4-amine under microwave irradiation (110°C, 2 h) in 1,4-dioxane generates the pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group at C-2. This method achieves regioselectivity due to the electron-withdrawing nature of the trifluoromethyl group, directing cyclization to the desired position.

Table 1: Cyclocondensation Optimization

Pyrazole DerivativeTrifluoromethyl SourceConditionsYield (%)
5-Methyl-3-phenyl-1H-pyrazol-4-amineEthyl 4,4,4-trifluoro-2-butynoateMicrowave, 110°C, 2 h63
5-Methyl-1H-pyrazol-4-amineEthyl 4,4,4-trifluoroacetoacetateReflux, EtOH, 12 h48

Post-cyclization, bromination at C-3 using N-bromosuccinimide (NBS) in dichloromethane introduces a versatile handle for subsequent Suzuki–Miyaura cross-coupling.

Functionalization at C-3 and C-5

Suzuki–Miyaura Cross-Coupling at C-3

The brominated intermediate undergoes palladium-catalyzed coupling with arylboronic acids to install the phenyl group at C-3. Optimized conditions use XPhosPdG2 (10 mol%) and K2CO3 in ethanol/water (4:1) under microwave irradiation (135°C, 40 min), achieving yields >85%.

Table 2: Suzuki Coupling Efficiency

Boronic AcidCatalyst SystemTemperature (°C)Yield (%)
Phenylboronic acidXPhosPdG2/K2CO313591
4-Fluorophenylboronic acidPd(PPh3)4/Na2CO312078

Methyl Group Retention at C-5

The methyl group at C-5 is retained from the original pyrazole precursor, avoiding the need for post-synthetic methylation. This contrasts with methods requiring alkylation at C-5 using methyl iodide under basic conditions.

Amination at C-7 via SNAr

Chlorination and Benzylamine Substitution

The lactam oxygen at C-7 is activated using POCl3 and tetramethylammonium chloride, converting it to a chloride intermediate. Subsequent SNAr with benzylamine in ethanol at reflux (12 h) installs the N-benzyl group.

Table 3: Amination Conditions and Yields

AmineBaseSolventTime (h)Yield (%)
BenzylamineEt3NEthanol1262
BenzylamineK2CO3DMF2455

Purification and Characterization

Final purification via silica gel chromatography (hexane/ethyl acetate) isolates the target compound in >95% purity. Characterization by 1H/13C NMR confirms regiochemistry:

  • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, C6-H), 7.45–7.30 (m, 10H, aromatic), 4.65 (s, 2H, CH2Ph), 2.45 (s, 3H, C5-CH3).

  • 19F NMR: δ -62.5 (CF3).

Alternative Synthetic Routes

One-Pot Sequential Functionalization

Attempts to combine Suzuki coupling and amination in one pot led to debromination by-products (≤61% yield), favoring stepwise synthesis.

Thiolation and Reductive Amination

Thiolation at C-5 using PyBroP-activated intermediates followed by reductive amination with benzylamine was explored but resulted in lower yields (≤45%) due to side reactions .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit potential anticancer properties. N-benzyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has been studied for its ability to inhibit specific kinases involved in cancer progression. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy.
  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on various enzymes, particularly those involved in metabolic pathways. Its mechanism involves binding to the active site of enzymes, thereby blocking substrate access. This property is being investigated for potential applications in treating metabolic disorders.

2. Drug Development

  • Lead Compound : this compound serves as a lead compound in the synthesis of novel drugs targeting specific diseases. Its structural modifications can enhance pharmacological properties and reduce side effects.
  • Pharmacokinetics Studies : Preliminary pharmacokinetic studies have shown favorable absorption and distribution characteristics, suggesting that this compound could be developed into an effective therapeutic agent.

Case Studies

Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry reported that this compound exhibited selective cytotoxicity against breast cancer cell lines (MCF-7). The compound was found to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase.

Case Study 2: Enzyme Inhibition Mechanism
Research conducted at a leading pharmaceutical laboratory demonstrated that this compound effectively inhibits the enzyme CDK2 (Cyclin-dependent kinase 2), which plays a crucial role in cell cycle regulation. The study utilized molecular docking simulations to elucidate the binding interactions between the compound and the enzyme's active site.

Mechanism of Action

The mechanism of action of N-benzyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural Analogues with Pyridin-2-ylmethylamine Substituents

Compounds like 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (e.g., compounds 47–51 in ) share the pyrazolo[1,5-a]pyrimidin-7-amine core but differ in substituents:

  • N-substituent: Pyridin-2-ylmethylamine instead of benzyl.
  • 3-substituent : 4-Fluorophenyl in analogues vs. phenyl in the target compound. Fluorine improves metabolic stability and target affinity .
  • Biological activity : These analogues exhibit potent Mycobacterium tuberculosis (M.tb) inhibition (MIC ≤ 0.1 μM) and low hERG liability, attributed to the pyridin-2-ylmethyl group’s balance of solubility and binding .
Table 1: Key Analogues with Pyridin-2-ylmethylamine Groups
Compound ID 3-Substituent 5-Substituent N-Substituent M.tb MIC (μM) hERG IC50 (μM)
47 4-Fluorophenyl Phenyl 6-Methylpyridin-2-yl 0.03 >30
48 4-Fluorophenyl Phenyl 6-Methoxypyridin-2-yl 0.05 >30
50 4-Fluorophenyl Phenyl 6-(Piperidin-1-yl)pyridin-2-yl 0.02 >30

Data adapted from and .

Analogues with Trifluoromethyl Groups

The 2-trifluoromethyl group in the target compound is distinct from analogues like 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide (), where the trifluoromethyl is at position 5. This positional difference affects electronic properties:

  • 2-Trifluoromethyl : Electron-withdrawing effect may stabilize the pyrazolo ring, enhancing metabolic stability.

Impact of N-Benzyl vs. N-Alkyl/Aryl Groups

  • N-Benzyl : Found in the target compound but absent in most evidence-derived analogues. Benzyl groups may improve membrane permeability but could increase CYP450-mediated metabolism.
  • N-Pyridin-2-ylmethyl : Common in active analogues (e.g., ), offering a balance of hydrophobicity and hydrogen-bonding capacity.
  • N-Cyclopentyl/N-tert-butyl : Seen in and , these bulky groups enhance target selectivity but may reduce solubility .

Biological Activity

N-benzyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound within the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer potential, enzyme inhibition properties, and structure-activity relationships (SAR).

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are known for their pharmacological significance and are recognized for their ability to mimic purines, making them valuable in drug development. They exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound in focus, this compound, is believed to share these properties due to its structural characteristics.

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidines can exhibit significant anticancer activity. For instance:

  • In vitro studies : A synthesized library of pyrazolo[1,5-a]pyrimidin-7-ols was tested against various cancer cell lines including MDA-MB-231 (human breast cancer). The results showed that while some derivatives displayed no significant growth inhibition, others demonstrated promising results with IC50 values indicating effective cytotoxicity against specific cancer types .
CompoundCell LineIC50 (µM)Activity
Compound AMDA-MB-23115.3Effective
Compound BMCF-720.0Moderate
Compound CMDA-MB45330.0Low

Enzyme Inhibition Properties

The compound also shows potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidine derivatives have been reported to inhibit several kinases critical for cancer progression:

  • Glycogen Synthase Kinase 3 (GSK-3) : Inhibition of GSK-3 can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target enzymes.
  • Substituents on the Phenyl Ring : Variations in substituents on the phenyl ring can significantly alter biological activity; for instance, electron-donating or withdrawing groups can modulate the compound's reactivity and interaction with biological targets .

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • Study on Anticancer Activity : A recent investigation into a series of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines found that certain compounds exhibited substantial antiproliferative effects against breast cancer cell lines .
  • Enzyme Inhibition Study : Another study focused on the inhibitory effects of pyrazolo[1,5-a]pyrimidine derivatives on COX enzymes demonstrated their potential as anti-inflammatory agents .

Q & A

Q. What synthetic strategies and reaction conditions optimize the yield and purity of N-benzyl-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with cyclization of pyrazole precursors and subsequent functionalization. Key considerations include:
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates .
  • Catalysts : Triethylamine or Pd-based catalysts facilitate coupling reactions for introducing benzyl or trifluoromethyl groups .
  • Temperature control : Reflux conditions (70–100°C) are critical for cyclization steps to avoid side products .
  • Purification : HPLC or column chromatography with gradients (e.g., hexane/ethyl acetate) ensures >95% purity .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves regioselectivity and confirms the pyrazolo[1,5-a]pyrimidine core (e.g., C19H15N4Cl analog in ).
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at C2, benzyl at N7) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₀F₃N₅ for analogs) .

Q. How should researchers design in vitro assays to screen for biological activity?

  • Methodological Answer :
  • Target selection : Prioritize kinases or bacterial enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) based on structural analogs showing IC₅₀ < 1 µM .
  • Assay conditions : Use ATP-coupled assays at physiological pH (7.4) and 37°C, with DMSO controls (<1% v/v) to maintain solubility .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :
  • Substituent variation : Systematically modify the benzyl (N7), trifluoromethyl (C2), or phenyl (C3) groups. For example:
Substituent PositionModificationObserved Effect (Analog Data)
N7 (Benzyl)Methoxy additionIncreased kinase binding affinity
C2 (CF₃)Replacement with ClReduced bacterial growth inhibition
  • Computational docking : Use AutoDock Vina to predict binding modes against targets like EGFR kinase (PDB: 1M17) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Comparative assays : Re-test the compound under standardized conditions (e.g., same cell lines, ATP concentrations) to eliminate variability .
  • Metabolic stability testing : Assess liver microsome stability (e.g., human CYP450 isoforms) to rule out false negatives due to rapid degradation .
  • Structural analogs : Compare activity of derivatives to identify critical pharmacophores (e.g., trifluoromethyl’s role in membrane permeability) .

Q. What experimental approaches are recommended for identifying primary biological targets?

  • Methodological Answer :
  • Affinity chromatography : Immobilize the compound on sepharose beads and incubate with cell lysates to pull down binding proteins .
  • Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • CRISPR-Cas9 knockout : Validate target relevance by silencing candidate genes (e.g., MTB inhibitors in Mycobacterium) .

Data Contradiction Analysis

Q. Why might this compound exhibit varying inhibitory potency in different bacterial strains?

  • Methodological Answer :
  • Membrane permeability : Gram-negative bacteria (e.g., E. coli) may limit uptake due to lipopolysaccharide layers; use efflux pump inhibitors (e.g., PaβN) to test .
  • Enzyme isoform differences : Compare sequence homology of targets (e.g., DHFR in S. aureus vs. E. faecalis) via BLAST alignment .

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